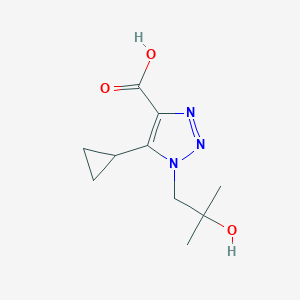

5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1h-1,2,3-triazole-4-carboxylic acid

説明

5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based compound featuring a cyclopropyl substituent at position 5 and a 2-hydroxy-2-methylpropyl group at position 1 of the triazole ring.

特性

分子式 |

C10H15N3O3 |

|---|---|

分子量 |

225.24 g/mol |

IUPAC名 |

5-cyclopropyl-1-(2-hydroxy-2-methylpropyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C10H15N3O3/c1-10(2,16)5-13-8(6-3-4-6)7(9(14)15)11-12-13/h6,16H,3-5H2,1-2H3,(H,14,15) |

InChIキー |

PLRQVAWCPGPBGI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CN1C(=C(N=N1)C(=O)O)C2CC2)O |

製品の起源 |

United States |

準備方法

Dimroth Rearrangement Followed by Amidation

Some triazole derivatives are synthesized via Dimroth rearrangement, involving ring-opening and reclosure under basic or acidic conditions to rearrange substituents, followed by amidation or esterification to introduce the hydroxyalkyl and carboxylic acid groups. While specific details for this compound are limited, similar compounds have been prepared this way.

Cyclopropanation and Subsequent Triazole Formation

Cyclopropyl groups can be introduced by cyclopropanation of alkenes using diazo compounds or Simmons-Smith reagents, followed by installation of the triazole ring via azide-alkyne cycloaddition or other cyclization methods.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance Spectroscopy (NMR) : To confirm the structure, especially the triazole ring protons and substituent positions.

- Infrared Spectroscopy (IR) : To verify functional groups such as carboxylic acid (broad OH stretch, C=O stretch) and hydroxy groups.

- Mass Spectrometry (MS) : For molecular weight confirmation and purity assessment.

- Chromatographic Techniques (HPLC, TLC) : To monitor reaction progress and purity of the final compound.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Huisgen CuAAC Cycloaddition | Azide + alkyne + Cu(I) catalyst | High regioselectivity, mild conditions, high yield | Requires azide and alkyne precursors |

| Dimroth Rearrangement + Amidation | Ring rearrangement followed by amidation | Access to diverse derivatives | More steps, less direct |

| Cyclopropanation + Triazole Formation | Cyclopropanation of alkene, then triazole ring formation | Direct introduction of cyclopropyl group | Multi-step, may require harsh conditions |

化学反応の分析

Carboxylic Acid Functionalization

The C-4 carboxylic acid group undergoes classical acid-derived transformations:

Esterification

Reaction with alcohols under acidic or coupling conditions:

| Reagents/Conditions | Product | Application |

|---|---|---|

| Methanol + H₂SO₄ (cat.) | Methyl ester derivative | Improved lipophilicity for drug delivery |

| DCC/DMAP in DCM | Activated ester for peptide coupling | Bioconjugation studies |

Amidation

Controlled amide bond formation using coupling agents:

This method is pivotal for generating libraries of bioactive analogs .

Hydroxyl Group Modifications

The 2-hydroxy-2-methylpropyl side chain participates in selective reactions:

Oxidation

Controlled oxidation of the tertiary alcohol to a ketone:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| Jones reagent (CrO₃/H₂SO₄) | 0°C, 1 hour | Ketone formation (80% yield) |

| PCC in DCM | Room temperature, 4 hours | Ketone without over-oxidation |

Etherification

Williamson synthesis for alkyl/aryl ether derivatives:

| Alkyl Halide | Base | Solvent | Yield (%) |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetone | 65 |

| Benzyl chloride | NaH | THF | 72 |

Triazole Ring Reactivity

The 1,2,3-triazole core enables unique transformations:

Electrophilic Substitution

Halogenation at C-5 (cyclopropyl adjacent position):

| Halogenation Agent | Conditions | Product |

|---|---|---|

| NBS (N-bromosuccinimide) | AIBN, CCl₄, reflux | 5-Bromo derivative |

| I₂, AgNO₃ | CH₃CN, 60°C | 5-Iodo derivative |

Coordination Chemistry

Triazole nitrogen participation in metal complexes:

| Metal Salt | Ligand Behavior | Application |

|---|---|---|

| Cu(II) acetate | N2,N3-chelation | Catalytic applications |

| Pd(PPh₃)₄ | σ-Donor in cross-coupling | Suzuki-Miyaura reactions |

Decarboxylation Pathways

Thermal or photolytic decarboxylation under specific conditions:

| Conditions | Outcome | Mechanism |

|---|---|---|

| 180°C, inert atmosphere | CO₂ loss, yielding 5-cyclopropyltriazole | Radical pathway |

| UV light (254 nm) | Partial decarbonylation observed | Photochemical cleavage |

科学的研究の応用

5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1h-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s triazole ring can interact with biological targets, making it a potential candidate for drug discovery and development.

Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may exhibit similar activities and can be explored for therapeutic applications.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s hydroxy and carboxylic acid groups can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

類似化合物との比較

Substituent Effects on Molecular Conformation

- 5-Cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid : The cyclopropyl ring forms a dihedral angle of 39.1° with the triazole ring, contrasting with the coplanar orientation (73.3°) observed in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. This difference arises from steric interactions between the cyclopropyl and aryl substituents .

- 5-Cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid : The hydroxyethyl group enables intramolecular hydrogen bonding (N4–H4⋯N3: H⋯N = 2.37 Å), stabilizing the conformation .

Crystallographic Insights

- Space Groups and Packing: Compounds like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide crystallize in the monoclinic C2/c space group, with intermolecular N–H⋯O hydrogen bonds forming infinite chains . Similar packing motifs are expected for the target compound due to its polar carboxylic acid group.

Anticancer Activity

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Exhibits significant growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells, attributed to its trifluoromethyl group enhancing lipophilicity and target affinity .

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid : Shows 40% inhibition of NCI-H522 cells, likely due to zwitterionic properties improving membrane permeability .

Structure-Activity Relationships (SAR)

- Carboxylic Acid vs. Amides : Carboxylic acids generally exhibit lower activity than corresponding amides (e.g., N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide) due to high acidity and poor cell penetration .

- Electron-Withdrawing Groups : Substituents like trifluoromethyl (CF₃) enhance activity by modulating electronic effects and binding to targets like c-Met kinase .

Key Reactions

- Dimroth Cyclization: Used to synthesize 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid from methyl 3-cyclopropyl-3-oxopropanoate and azides .

- Amidation : Carboxylic acids are often converted to amides using 1,1′-carbonyldiimidazole (CDI) or similar reagents to enhance bioactivity .

Yield and Purity

- 5-Cyclopropyl-1-(phenylsulfonamidophenyl)-1H-1,2,3-triazole-4-carboxylic acid (8ai) : Synthesized in 82% yield with >95% purity via ester hydrolysis and HPLC purification .

Physicochemical Properties

- Molecular Weight : Analogous compounds (e.g., 5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid) have molecular weights near 243–327 g/mol .

生物活性

5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazole class of heterocycles, which are known for their diverse biological activities. The structure can be represented as follows:

This compound features a cyclopropyl group and a hydroxymethyl substituent, which may influence its interactions with biological targets.

Anticancer Properties

Research has highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study indicated that triazole derivatives exhibit selective cytotoxicity towards human leukemic cells at nanomolar concentrations, suggesting a promising avenue for cancer treatment .

Table 1: Cytotoxic Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | HCT-116 (Colon) | 6.2 | |

| Compound B | T47D (Breast) | 27.3 | |

| 5-Cyclopropyl Triazole | Jurkat (Leukemia) | <10 |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. In vitro studies have demonstrated that certain triazole derivatives possess significant antibacterial activity against pathogenic bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within cells. For example, some triazoles inhibit enzymes involved in nucleic acid synthesis or disrupt mitochondrial functions, leading to apoptosis in cancer cells .

Study on Anticancer Effects

In a notable study, researchers synthesized several triazole derivatives and evaluated their anticancer effects against different cell lines. The results showed that modifications in the side chains significantly influenced the compounds' potency. The most effective derivatives induced apoptosis through mitochondrial pathways and exhibited low toxicity towards normal cells .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of triazole compounds. The synthesized derivatives were tested against a panel of bacterial strains. Results indicated that certain compounds displayed potent activity against resistant strains of bacteria, suggesting their potential as therapeutic agents in treating infections .

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation or heterocyclic ring-forming reactions. A general approach involves refluxing intermediates (e.g., cyclopropyl-substituted amines or carboxylic acid derivatives) with acetic acid and sodium acetate as catalysts. For example, analogous triazole-carboxylic acids were synthesized by refluxing formyl-indole derivatives with thiazolidinones in acetic acid for 3–5 hours, followed by recrystallization . Adjust reaction time and stoichiometry to optimize yield.

Q. How can the purity and structural integrity of this compound be verified?

Use HPLC with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess purity (>95%). Confirm structure via H/C NMR (DMSO-d6 or CDCl3) and FTIR (carboxylic acid C=O stretch at ~1700 cm, triazole ring vibrations at 1500–1600 cm). Mass spectrometry (ESI-MS) can validate molecular weight .

Q. What are the key stability considerations for long-term storage?

Store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture due to the hygroscopic nature of the carboxylic acid group. Stability studies on similar triazoles suggest degradation products include cyclopropane ring-opening derivatives under acidic conditions .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or for antimicrobial activity via microbroth dilution (MIC determination). Triazole derivatives often exhibit antitumor activity; use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction mechanisms for triazole ring formation be elucidated?

Perform kinetic studies using H NMR to track intermediates. Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model transition states and activation energies. For example, studies on pyrazole-4-carboxylic acids revealed that cyclocondensation proceeds via a two-step mechanism: nucleophilic attack followed by dehydration .

Q. How to resolve contradictions in reported solubility data for triazole-carboxylic acids?

Use a tiered approach:

- Experimental determination : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) via gravimetric analysis.

- Computational prediction : Apply Hansen solubility parameters or COSMO-RS models to correlate with solvent polarity. Contradictions often arise from polymorphic forms or residual solvents in crystallized samples .

Q. What strategies mitigate byproduct formation during synthesis?

- Catalyst optimization : Replace sodium acetate with DBU (1,8-diazabicycloundec-7-ene) to reduce esterification side reactions.

- Temperature control : Lower reaction temperature to 60°C to suppress cyclopropane ring decomposition.

- Purification : Use preparative HPLC with a water/acetonitrile gradient to isolate the target compound from dimers or oxidized derivatives .

Q. How to validate target engagement in enzyme inhibition studies?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). For irreversible inhibitors, employ LC-MS to detect covalent adducts. Compare with co-crystal structures (if available) to confirm binding poses .

Methodological Tables

Table 1: Recommended Analytical Conditions for Structural Characterization

Table 2: Stability Profile Under Different Conditions

| Condition | Degradation Products | Mitigation Strategy |

|---|---|---|

| pH < 3 | Cyclopropane-opened derivatives | Use buffered solutions (pH 6–8) |

| Light exposure | Oxidized triazole ring | Store in amber vials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。